molecular formula C9H10BrNO3S B8713057 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide CAS No. 89819-22-7

5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide

Cat. No.: B8713057
CAS No.: 89819-22-7
M. Wt: 292.15 g/mol
InChI Key: OWEREHWTQAKJKZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable candidate for drug development .

Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications. Its anti-tumor and antibacterial activities are of particular interest in the development of new medications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89819-22-7

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide

InChI

InChI=1S/C9H10BrNO3S/c1-5-2-6-3-7(10)4-8(9(6)14-5)15(11,12)13/h3-5H,2H2,1H3,(H2,11,12,13)

InChI Key

OWEREHWTQAKJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)N

Origin of Product

United States

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